Ferrous picrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
iron(2+);2,4,6-trinitrophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H3N3O7.Fe/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h2*1-2,10H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGBHHDZLVBFAS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4FeN6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14866-25-2 | |
| Record name | Iron dipicrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS PICRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WC457HQ10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Ferrous Picrate
Chemical Reaction Pathways for Ferrous Picrate (B76445) Formation
The synthesis of ferrous picrate can be achieved through several distinct chemical routes, primarily involving the direct reaction of picric acid with metallic iron or metathesis reactions with iron(II) salts.
A prominent method for synthesizing this compound involves the direct reaction between picric acid and metallic iron. google.comgoogle.comjes.or.jp In this process, picric acid is typically dissolved in a solvent system, and metallic iron, often in a non-powdered form like steel wool or iron wire, is introduced into the solution. google.comgoogle.com The reaction proceeds as the iron dissolves and combines with the picric acid to form this compound, which is observable by a green coloration of the solution.
The solvent medium is crucial and often consists of a mixture of an aromatic hydrocarbon (like toluene (B28343) or xylene) and an aliphatic alcohol (such as butanol). google.comgoogle.com A trace amount of water is necessary for the reaction to occur. google.comgoogle.com This synthesis is frequently conducted under an inert atmosphere, using gases like nitrogen or argon, to prevent the oxidation of the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). google.com One of the advantages of this approach is that it can be carried out at ambient temperatures, typically between 5 °C and 60 °C, which avoids the need for heating. Another variation involves reacting ferrous carbonate with a water-free solution of picric acid in a similar solvent medium at temperatures ranging from 10 °C to 120 °C under non-oxidizing conditions. google.com
Metathesis, or double displacement, reactions provide an alternative pathway to this compound. google.comjes.or.jp A common example of this method is the reaction of an iron(II) salt, such as ferrous sulfate (B86663) (FeSO₄), with a solution of a picrate precursor like barium picrate. google.comjes.or.jp In this process, the barium picrate intermediate is used to produce this compound through a subsequent reaction with ferrous sulfate. This method has been optimized to improve product purity.
Another described metathesis route begins with an aqueous solution of a ferrous salt, which is reacted with an alkali hydroxide (B78521) to precipitate ferrous hydroxide. google.com After removing water and by-products, the ferrous hydroxide is added to a solution of picric acid in an aromatic solvent, from which water has been removed. google.com This entire process is performed under an inert atmosphere to maintain the iron in its +2 oxidation state. google.com
Table 1: Comparison of this compound Synthesis Pathways
| Feature | Direct Reaction with Metallic Iron | Metathesis Reaction |
|---|---|---|
| Iron Source | Metallic iron (e.g., steel wool, iron powder) google.comgoogle.comjes.or.jp | Iron(II) salts (e.g., ferrous sulfate) or ferrous hydroxide google.comjes.or.jp |
| Picrate Source | Picric acid google.comgoogle.com | Picrate salts (e.g., barium picrate) google.comjes.or.jp |
| Typical Solvents | Aromatic hydrocarbons and aliphatic alcohols google.comgoogle.com | Aqueous solutions or organic solvents google.comjes.or.jp |
| Atmosphere | Inert (e.g., nitrogen, argon) google.com | Inert google.com |
| Key Advantage | Can be performed at ambient temperature, avoiding heating costs. | Can be optimized for higher product purity. |
Direct Reaction of Picric Acid with Metallic Iron
Optimization and Control of Synthesis Parameters
The stability and quality of the final this compound product are highly dependent on the careful control of various synthesis parameters. google.com Preventing the oxidation of Fe²⁺ is a critical aspect, which is why syntheses are often carried out under a continuously maintained inert atmosphere. google.com
For syntheses involving the direct reaction of metallic iron in a solvent mixture, the final water content of the product solution is a key parameter for stability. google.comgoogle.com It has been established that a water content not exceeding 0.25% by volume is suitable for product stability. google.comgoogle.com If the water content is higher, it may be reduced by adding a dry solvent. google.com
The concentrations of other components in the solution are also optimized to maximize stability. google.com Research has experimentally determined that the degradation of the product over time is minimized when the solution contains approximately 1.9% free (unreacted) picric acid and 15% to 16% aliphatic alcohol, specifically butanol. google.com To achieve a desired final concentration of iron while maintaining these optimal levels for stability, a concentrated this compound solution is often blended with a "pre-mix" solution of picric acid and additional aliphatic alcohol. google.com The pH is another important factor, with acidic conditions (pH ~1–3) being maintained to stabilize the picrate anions during salt formation.
Table 2: Optimized Parameters for this compound Synthesis
| Parameter | Optimal Condition/Value | Purpose | Source(s) |
|---|---|---|---|
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of Fe²⁺ to Fe³⁺ | google.com |
| Water Content | ≤ 0.25% by volume | Ensures product storage stability | google.comgoogle.com |
| Free Picric Acid | ~1.9% w/v | Maximizes product stability | google.com |
| Aliphatic Alcohol | 15-16% by volume (Butanol) | Maximizes product stability | google.com |
| pH | ~1-3 | Stabilizes picrate anions | |
Influence of Reaction Environment on Product Crystallization and Hydration State
The reaction and storage environment significantly affects the physical form of this compound, particularly its crystallinity and degree of hydration. This compound is a hydrated salt, meaning it incorporates water molecules into its crystal structure. jes.or.jpnih.gov The number of these water molecules of crystallization can vary. jes.or.jpnih.gov
Studies have shown that this compound can exist as a mixture of various hydrates, sometimes with eight or more water molecules. nih.gov Elemental analysis and thermogravimetry have indicated that the hydrate (B1144303) of iron picrate can range from a hexahydrate (six water molecules) to an octahydrate (eight water molecules). jes.or.jp This high and variable water content has a direct impact on the material's properties; for instance, the presence of crystalline water leads to low sensitivity in friction and drop hammer tests. nih.gov
The dehydration of the crystalline water occurs upon heating, typically between 300 K and 400 K (approximately 27 °C to 127 °C). jes.or.jp Thermal analysis has shown that under certain experimental heating conditions, the hydrated ferrous picrates begin to decompose before they are fully dehydrated to the anhydrous salt. nih.gov This suggests that under normal environmental conditions, the formation of the more dangerous anhydrous salt is unlikely. nih.gov The hydration state can be metastable, with the number of water molecules changing depending on the ambient conditions after synthesis. jes.or.jp
Table 3: Hydration Characteristics of this compound
| Property | Finding | Source(s) |
|---|---|---|
| Hydration State | Exists as a hydrated salt, often a mixture of various hydrates. | nih.gov |
| Number of Water Molecules | Can range from hexahydrate (6 H₂O) to octahydrate (8 H₂O) or more. | jes.or.jpnih.gov |
| Effect of Hydration | Crystalline water reduces sensitivity to impact and friction. | nih.gov |
| Dehydration Temperature | Dehydration of combined water occurs between 300 K and 400 K. | jes.or.jp |
| Thermal Behavior | Hydrated forms may begin to decompose before complete dehydration. | nih.gov |
Spectroscopic and Diffraction Based Structural Elucidation
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy is a key analytical tool for investigating the molecular structure of compounds by probing the vibrations of their constituent atoms. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy reveal characteristic frequencies corresponding to specific functional groups and bonds within the molecule, offering a molecular fingerprint of the substance.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is instrumental in identifying the functional groups present in ferrous picrate (B76445) by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. Analysis of ferrous picrate reveals a spectrum with features similar to picric acid, confirming the integrity of the picrate anion structure within the salt. arxiv.org
Key absorption bands are observed that correspond to the various functional groups of the picrate ligand and associated water molecules. A broad absorption peak in the 3000-3600 cm⁻¹ region is indicative of O-H stretching vibrations, which points to the presence of water of crystallization in the compound, often as a hexahydrate. arxiv.org The C-H stretching bonds of the aromatic ring are identified by an absorption band around 3100 cm⁻¹. arxiv.org
The nitro (NO₂) groups, which are characteristic of the picrate anion, produce strong absorption bands corresponding to their N-O stretching vibrations. These are typically found in the regions of 1530-1560 cm⁻¹ and 1330-1340 cm⁻¹. arxiv.org A notable feature in the FT-IR spectrum of this compound is an absorption peak around 1480 cm⁻¹, which is not present in the spectrum of picric acid, suggesting it may be related to the interaction between the ferrous ion and the picrate anion. arxiv.org
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3000-3600 | O-H stretch (water of hydration) | arxiv.org |
| ~3100 | C-H stretch (aromatic) | arxiv.org |
| 1530-1560 | N-O stretch (asymmetric) | arxiv.org |
| ~1480 | Characteristic band for iron picrate | arxiv.org |
Raman Spectroscopy for Molecular Vibrational Characteristics
Raman spectroscopy provides complementary information to FT-IR, detecting molecular vibrations that result in a change in polarizability. While specific Raman studies on this compound are not extensively documented, the spectrum is expected to be dominated by the vibrational modes of the picrate anion, as observed in various other picrate salts. ajrconline.orgsciencemadness.org
The characteristic vibrations of the picrate anion are well-defined. The symmetric and asymmetric stretching vibrations of the NO₂ groups give rise to strong Raman bands. In nicotinium picrate, for example, the NO₂ asymmetric stretching vibration is observed as a strong band at 1577 cm⁻¹, while the symmetric vibration appears as a strong band at 1360 cm⁻¹ and 1329 cm⁻¹ in the Raman spectrum. ajrconline.org The phenolate (B1203915) C-O stretching vibration is also a key feature, observed around 1288 cm⁻¹ in nicotinium picrate. ajrconline.org The C-C stretching modes of the aromatic ring are also Raman active, typically appearing in the 1400-1600 cm⁻¹ range. ajrconline.org
The interaction between the Fe²⁺ ion and the oxygen atoms of the picrate ligand may give rise to low-frequency Fe-O vibrational modes. For comparison, in iron oxides like magnetite (Fe₃O₄), the primary Raman band (A₁g mode) appears at approximately 670 cm⁻¹. researchgate.net It is plausible that similar low-frequency bands corresponding to the ferrous ion's coordination environment would be observable in the Raman spectrum of this compound.
Table 2: Expected Raman Bands for this compound (based on analogous picrate salts)
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
|---|---|---|
| ~1577 | NO₂ asymmetric stretch | ajrconline.org |
| ~1330-1360 | NO₂ symmetric stretch | ajrconline.org |
| ~1288 | Phenol C-O stretch | ajrconline.org |
Electronic Spectroscopy for Valence State Determination
Electronic spectroscopy techniques are employed to probe the electronic structure of this compound, specifically to confirm the elemental composition and determine the oxidation (valence) and spin state of the central iron ion.
X-ray Fluorescence (XRF) Spectroscopy for Elemental Composition
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. researchgate.net The method involves bombarding the sample with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms. When outer-shell electrons fall to fill these vacancies, they emit secondary X-rays with energies characteristic of each element present. researchgate.net
For this compound, XRF analysis serves as a direct method to confirm the presence of iron. arxiv.org Studies on synthesized iron picrate have shown that the samples exhibit the characteristic Kα peaks for iron, providing definitive proof of the element's existence in the final product. arxiv.org While standard XRF provides elemental information, it does not give details about chemical bonding or oxidation state. Therefore, it is a complementary technique used to verify composition alongside other spectroscopic methods that elucidate structure and valence. arxiv.orgjasco-global.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron Spin State Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, making it highly suitable for studying paramagnetic metal complexes like those containing Fe(II). ias.ac.in The ferrous ion (Fe²⁺) is a d⁶ ion. In a high-spin configuration (as is common in complexes like [Fe(H₂O)₆]²⁺), it has four unpaired electrons, making it EPR active. kamarajcollege.ac.in
Although EPR studies on the non-Kramers Fe(II) ion can be challenging, high-frequency EPR is a powerful tool for characterizing its electronic environment. kamarajcollege.ac.in The EPR spectrum is defined by spin Hamiltonian parameters, including the g-factor and zero-field splitting (ZFS) parameters (D and E), which describe the splitting of the spin states in the absence of a magnetic field. kamarajcollege.ac.in
Analysis of the EPR spectrum of a ferrous compound can provide detailed information on the symmetry of the ligand field around the iron ion and confirm its high-spin state. For instance, in studies of the [Fe(H₂O)₆]²⁺ ion, high-frequency EPR allowed for the accurate determination of these parameters, which are sensitive to the local coordination environment of the Fe(II) center. kamarajcollege.ac.in A similar application to this compound would characterize the spin state and the electronic structure of the Fe(II) center as influenced by the picrate ligands.
Mössbauer Spectroscopy for Iron Environment and Spin State Analysis
Mössbauer spectroscopy is an exceptionally sensitive technique for studying iron-containing compounds, as it probes the nucleus of the ⁵⁷Fe isotope. It provides precise information about the oxidation state, spin state, and local coordination environment of the iron atoms. The primary parameters obtained from a Mössbauer spectrum are the isomer shift (IS, or δ) and the quadrupole splitting (QS, or ΔEQ).
The isomer shift is sensitive to the s-electron density at the iron nucleus and is highly indicative of the oxidation state. For high-spin Fe(II) compounds, the IS values are typically large and positive. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the iron's electronic environment and its spin state.
In studies of other high-spin Fe(II) compounds like szomolnokite (FeSO₄·H₂O) and the complex in the "brown ring test," Mössbauer spectroscopy has been used to definitively confirm the Fe²⁺ oxidation state and characterize the local environment. For example, the spectrum of a high-spin Fe(II) species is often characterized by a distinct quadrupole doublet. researchgate.net Applying Mössbauer spectroscopy to this compound would allow for the unambiguous determination of the iron's +2 oxidation state and high-spin configuration, while also revealing details about the symmetry of the coordination sphere formed by the picrate ligands and any associated water molecules.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Picric Acid |
| Nicotinium Picrate |
| Magnetite (Fe₃O₄) |
Thermal Analysis for Hydration and Decomposition Characteristics
Thermal analysis techniques are crucial for understanding the behavior of energetic materials like this compound under the influence of heat. These methods provide valuable data on decomposition, thermal stability, and hydration states.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.netresearchgate.net This method is instrumental in identifying thermal transitions such as melting, crystallization, and decomposition. researchgate.netresearchgate.net For energetic materials, DSC is particularly important for characterizing exothermic decomposition reactions, where heat is released. researchgate.net
In the analysis of this compound, DSC measurements reveal its thermal stability and decomposition characteristics. Studies have shown that the decomposition of this compound initiates at a lower temperature compared to picric acid. ontosight.ai The exothermic reaction associated with this decomposition was also found to be less intense, with a lower heat of reaction than that of picric acid. ontosight.ai This indicates that the presence of the iron(II) ion influences the decomposition pathway of the picrate moiety. The exothermic peak observed in a DSC thermogram provides quantitative information about the heat released during the decomposition process. researchgate.net
A typical DSC analysis involves heating a small sample (around 1 mg) in a sealed aluminum cell at a constant rate, for instance, 10 K/min, under a pressurized nitrogen atmosphere to prevent unwanted oxidative reactions. ontosight.ai The resulting DSC curve plots heat flow against temperature, with exothermic events appearing as peaks. acs.org
Table 1: DSC Findings for this compound
| Parameter | Observation | Source |
|---|---|---|
| Decomposition Temperature | Starts at a lower temperature than picric acid. | ontosight.ai |
| Heat of Exothermic Reaction | Less than that of picric acid. | ontosight.ai |
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. drugbank.comijpcbs.com TGA is widely used to study dehydration, decomposition, and the stoichiometry of hydrates by observing mass loss events at specific temperature ranges. ijpcbs.comicdd.com A TGA curve plots the percentage of mass remaining against temperature. drugbank.com
For this compound, TGA is essential for determining its hydration state and thermal decomposition profile. Analysis has shown that this compound typically exists as a hydrate (B1144303), with elemental analysis and TGA results indicating the presence of six to eight molecules of water of crystallization. ontosight.ai Specifically, this compound synthesized from the reaction of barium picrate and ferrous sulfate (B86663) was identified as having six molecules of water (hexahydrate). ontosight.ai
The TGA curve of hydrated this compound shows distinct mass loss steps. The initial mass loss, corresponding to the dehydration of combined water (H₂O), occurs between 300 K and 400 K (27 °C and 127 °C). ontosight.ai Following dehydration, further heating leads to the decomposition of the anhydrous compound. ontosight.ai These studies are typically performed by heating the sample at a uniform rate while monitoring the mass change. drugbank.com
Table 2: TGA Mass Loss Data for this compound Hydrate
| Process | Temperature Range (K) | Observation | Source |
|---|---|---|---|
| Dehydration | 300 - 400 K | Loss of combined H₂O molecules. | ontosight.ai |
| Hydration State | N/A | Determined to be a hexahydrate to octahydrate. | ontosight.ai |
Thermal Stability and Decomposition Mechanisms
Kinetic Studies of Thermal Decomposition Processes
Kinetic analysis of the thermal decomposition of metal complexes, including those similar in nature to ferrous picrate (B76445), often employs methods like the Coats-Redfern equation to derive key parameters from thermogravimetric data. scirp.org Such studies on various iron(III) complexes have demonstrated that counter anions significantly influence the kinetic parameters of thermal decomposition, including activation energy (E), the pre-exponential factor (A), and the entropy of activation (ΔS). scirp.org For instance, the decomposition of certain Fe(III) complexes occurs in distinct stages, with the removal of different parts of the organic ligand at different temperature ranges. scirp.org While specific kinetic parameters for ferrous picrate are not extensively detailed in the provided context, the general principles derived from similar compounds suggest a multi-step decomposition process. The study of Fe-Cr solid solutions, for example, utilizes atomistic kinetic Monte Carlo simulations to model decomposition, highlighting the role of diffusion and phase separation, which could be conceptually analogous to the solid-state decomposition of this compound. aps.org
Energetic Characteristics and Thermochemical Analysis
Thermochemical analysis provides fundamental data on the energetic properties of this compound. Differential Scanning Calorimetry (DSC) studies indicate that the exothermic decomposition of this compound begins at approximately 473 K (200 °C), a temperature lower than that of picric acid, which decomposes at around 540 K (267 °C). jes.or.jp The heat of this exothermic reaction for this compound is reported to be in the range of 4000 to 4100 J/g, which is less than the approximate 5400 J/g for picric acid. jes.or.jp This suggests that while this compound is less stable than its parent acid, its decomposition releases less energy per unit mass. jes.or.jp The compound is recognized for its role as a homogeneous combustion catalyst, where its decomposition to release iron atoms enhances the oxidation kinetics of fuels. fueltechnology.com.au
Table 1: Comparative Thermal Properties of this compound and Picric Acid jes.or.jp
| Property | This compound | Picric Acid |
| Decomposition Onset Temperature | ~473 K | ~540 K |
| Heat of Exothermic Reaction | 4000 - 4100 J/g | ~5400 J/g |
Influence of Hydration State on Thermal Behavior and Sensitivity
The hydration state of this compound profoundly impacts its thermal stability and sensitivity. nih.gov this compound can exist with varying degrees of hydration, with some studies indicating the presence of six to eight or more water molecules of crystallization. jes.or.jpnih.gov These hydrated forms are significantly less sensitive to friction and impact compared to their anhydrous counterparts. nih.govmdpi.com Research has shown that hydrated ferrous picrates tend to decompose exothermically before they can be fully dehydrated to form the anhydrous salt, a factor that reduces the risk of explosion. nih.gov This is a critical safety consideration, as anhydrous metal picrates are generally more sensitive to thermal and mechanical stimuli. royalholloway.ac.uk The dehydration of the combined water in hydrated this compound occurs between 300-400 K (27-127 °C). jes.or.jp
| Hydration State | Sensitivity | Thermal Behavior |
| Highly Hydrated (≥8 H₂O) | Low sensitivity to friction and impact. nih.gov | Decomposes before complete dehydration. nih.gov |
| Hexahydrate to Octahydrate | Dehydration occurs between 300-400 K. jes.or.jp | Exothermic decomposition starts around 473 K. jes.or.jp |
| Anhydrous | Generally more sensitive to percussion than picric acid. royalholloway.ac.uk | Not typically formed from hydrated salts under rapid heating. nih.gov |
Coordination Chemistry and Intermolecular Interactions
Nature of Ionic and Coordinate Bonding in Ferrous Picrate (B76445)
Ferrous picrate, or iron(II) picrate, is fundamentally an ionic compound composed of the ferrous cation (Fe²⁺) and the picrate anion (C₆H₂(NO₂)₃O⁻). The primary force holding the compound together is the electrostatic attraction between these oppositely charged ions. However, the coordination environment of the iron(II) center is a critical aspect of its chemistry.
In the well-characterized crystalline form, hexaaquairon(II) dipicrate dihydrate, the iron(II) cation exists as a complex ion: [Fe(H₂O)₆]²⁺. In this complex, the central Fe²⁺ ion is surrounded by six water molecules, each forming a coordinate bond with the metal. The oxygen atom of each water molecule donates a lone pair of electrons to the vacant orbitals of the Fe²⁺ ion, resulting in a stable octahedral geometry. The picrate anions in this structure are not directly bonded to the iron center but serve as counter-ions to balance the charge of the hexaaquairon(II) complex cation. researchgate.net
Table 1: Spectroscopic Data for Bonds in this compound Analogues This table presents typical infrared spectroscopy frequencies for key functional groups, which are instrumental in characterizing the bonding within metal picrate complexes.
| Functional Group | Bond Type | Characteristic Wavenumber (cm⁻¹) | Significance |
| Nitro Group (NO₂) | N-O Stretch | 1540–1350 | Confirms the presence of the picrate anion. |
| Iron-Oxygen | Fe-O Stretch | 600–400 | Indicates Fe-O coordination, as seen in aqua ligands. |
| Phenyl-Oxygen | C-O Stretch | ~1270 | Relates to the phenoxide group of the picrate anion. jes.or.jp |
Role of Picrate Anion in Iron(II) Coordination Environments
While in the hexaaquairon(II) dipicrate dihydrate structure the picrate ion acts as a non-ligated counter-ion, its role can be more complex in other coordination environments. researchgate.net The picrate anion possesses multiple potential donor sites—the phenoxide oxygen and the oxygen atoms of the three nitro groups—making it a potentially versatile ligand.
Depending on the reaction conditions and the other ligands present, the picrate anion can coordinate to a metal center in several ways. In various transition metal complexes, picrate has been observed to act as a monodentate or bidentate ligand. scispace.comnih.gov For instance, it can coordinate through the phenoxide oxygen or form a chelate ring by involving one of the ortho-nitro group oxygens. The electron-withdrawing nature of the three nitro groups reduces the electron density on the phenoxide oxygen, which can influence its coordinating ability compared to other phenoxides.
In the context of iron(II) chemistry, the specific ligands already bound to the metal will dictate whether the picrate anion enters the primary coordination sphere or remains in the secondary sphere as a counter-ion. For example, in the presence of strong chelating ligands like 1,10-phenanthroline, the picrate ion typically remains as a counter-ion. acs.org
Table 2: Potential Coordination Modes of the Picrate Anion
| Coordination Mode | Description | Example Context |
| Counter-ion | The picrate anion is not directly bonded to the metal center and only provides charge balance. | Dominant in complexes with strongly coordinated ligands like water, such as in Fe(H₂O)₆₂·2H₂O. researchgate.net |
| Monodentate Ligand | The picrate anion binds to the metal center through a single atom, typically the phenoxide oxygen. | Observed in some transition metal picrate complexes where solvent coordination is weak. scispace.com |
| Bidentate Ligand | The picrate anion binds to the metal center through two atoms, often the phenoxide oxygen and an oxygen from an ortho-nitro group, forming a chelate ring. | Can occur in specific steric and electronic environments that favor chelation. |
Hydrogen Bonding Networks in Crystalline this compound
Hydrogen bonding plays a crucial role in the crystal engineering of picrate salts, dictating the final solid-state architecture. researchgate.net In the crystalline structure of hexaaquairon(II) dipicrate dihydrate, an extensive and intricate network of hydrogen bonds is observed. These interactions are primarily responsible for connecting the individual components—the [Fe(H₂O)₆]²⁺ cations, the picrate anions, and the lattice water molecules—into a stable three-dimensional lattice.
The primary hydrogen bond donors are the coordinated water molecules of the [Fe(H₂O)₆]²⁺ cation and the additional water molecules of crystallization. The acceptors are the oxygen atoms of the picrate anions (both the phenoxide and the nitro group oxygens) and the oxygen atoms of adjacent water molecules. researchgate.netnumberanalytics.com
This network of hydrogen bonds creates a supramolecular assembly that adds significant stability to the crystal lattice. researchgate.net The specific geometry of these bonds, including their lengths and angles, defines the packing of the ions and can influence the physical properties of the crystal. In related metal-picrate structures, hydrogen bonds are known to form distinct patterns, such as chains or sheets, that link the ionic components together. researchgate.net
Catalytic Applications in Chemical Processes
Principles of Homogeneous Catalysis by Ferrous Picrate (B76445)
The catalytic utility of ferrous picrate stems from its ability to function as a homogeneous catalyst. In this role, the catalyst exists in the same phase as the reactants. This compound, an organometallic compound, is typically dissolved in a solvent system that includes components like n-butanol and short-chain alkyl benzenes. scispace.comcosteffective.com.au This formulation allows it to be readily mixed with liquid fuels, such as diesel, to form a stable and uniform solution. fueltechnology.com.auscispace.com
The principle of its action is that the catalyst is delivered directly into the combustion chamber in a dissolved state within the fuel. fueltechnology.com.au Unlike heterogeneous catalysts that provide a surface for reactions to occur, the homogeneous nature of this compound ensures that the catalytic species are finely dispersed throughout the fuel. fueltechnology.com.auscispace.com This intimate mixing is crucial for its effectiveness, as the catalytic action occurs during the combustion process itself. fpc1.com The solvent carrier also contributes to the process by acting as a misting agent during fuel injection, which increases the surface area of the fuel exposed to air. fpc1.com The fundamental chemical premise is that the this compound compound acts as a vehicle to introduce catalytically active iron into the high-temperature reaction zone of combustion. scispace.com
Mechanistic Investigations of Catalytic Action in Combustion Processes
The mechanism through which this compound enhances combustion involves its thermal decomposition and the subsequent catalytic activity of the resulting species within the flame.
A critical step in the catalytic cycle of this compound is its thermal decomposition. fueltechnology.com.au Research indicates that this compound decomposes at a relatively low temperature. Thermogravimetric analysis (TGA) has shown this decomposition occurs at approximately 523 K (250°C). fueltechnology.com.au This low decomposition temperature ensures that the catalyst breaks down early in the combustion process as the fuel droplet's surface temperature rises. fueltechnology.com.aufueltechnology.com.au
Upon decomposition, this compound releases its active catalytic species: iron atoms or ions. fueltechnology.com.aufueltechnology.com.au The picrate ligand is designed to decompose at an extremely high rate upon heating, effectively delivering the ferrous ions to the reaction zone. scispace.com Spectrometric analysis of flames from fuel droplets dosed with the catalyst has confirmed the presence of iron ions in the flame zone, which are not detected in the combustion of the fuel alone. fueltechnology.com.au These highly reactive iron species are the primary agents responsible for the observed catalytic effects. scispace.comfueltechnology.com.au
The accelerated reaction kinetics result in a more rapid and complete combustion process. fpc1.com This is evidenced by several key observations in experimental studies:
Increased Flame Temperature: The presence of iron ions in the flame enhances the combustion rate, resulting in higher flame temperatures. Studies have measured flame temperature increases of 40–50 K in catalyst-dosed droplets compared to non-dosed droplets. fueltechnology.com.au
Enhanced Heat Transfer: The higher flame temperature enhances the heat transfer from the flame front back to the fuel droplet, which in turn increases the fuel evaporation rate. fueltechnology.com.au
Shorter Burnout Time: The combination of a higher burning rate and more complete combustion leads to a significant reduction in the time required for the fuel droplet to burn out completely. fueltechnology.com.aufueltechnology.com.au
These effects collectively lead to higher peak cylinder pressures that occur earlier and last longer, indicating a more efficient conversion of the fuel's chemical energy into mechanical work. fpc1.com
Table 1: Effect of this compound Catalyst on Diesel Combustion Parameters This table summarizes experimental findings on the impact of a this compound-based catalyst on key combustion characteristics of diesel fuel.
| Parameter | Observation | Reported Change | Source(s) |
| Burning Rate | Increased | 0.05–0.1 mm²/s higher than without catalyst | fueltechnology.com.au |
| Burnout Time | Shortened | Significantly shorter compared to neat diesel | fueltechnology.com.aufueltechnology.com.au |
| Flame Temperature | Increased | 40–50 K higher than without catalyst | fueltechnology.com.au |
| Brake Specific Fuel Consumption (BSFC) | Reduced | Up to 4.2% improvement | fueltechnology.com.aucosteffective.com.au |
| Smoke Emission | Reduced | Reduced by up to 26.2% at full engine load | repec.orgfueltechnology.com.au |
| CO Emission | Reduced | Reductions in the order of 19% to 22% | costeffective.com.au |
| Unburned Hydrocarbons (UHC) | Reduced | Reductions ranging from 2.3% to 22.8% | costeffective.com.au |
Decomposition Pathways and Active Species Generation
Comparative Analysis with Other Iron-Based Catalysts in Specific Chemical Systems
This compound is one of several iron-based organometallic compounds used to influence combustion, with others including ferrocene (B1249389) and iron pentacarbonyl. costeffective.com.auresearchgate.net While all these compounds function by introducing iron into the combustion process, the specific ligand and molecular structure influence their solubility, stability, and decomposition characteristics.
A key advantage cited for this compound is its effectiveness in delivering ferrous ions that act as the combustion catalyst, combined with a ligand that decomposes at a very high rate upon heating. scispace.com This ensures the timely release of the active catalytic species into the flame zone where they are most effective. scispace.com
In comparison to other additives, such as cerium-based catalysts, this compound operates on the principle of a homogeneous catalyst that accelerates the gas-phase combustion reactions. scispace.com Studies focusing on soot characteristics have shown that the iron-based catalyst actively promotes the soot oxidation process and leads to the formation of smaller primary soot particles and aggregates. costeffective.com.au
While direct, side-by-side comparative studies in the same engine under identical conditions are limited in the public literature, the distinct mechanism of this compound sets it apart. Unlike catalysts that may primarily act on soot burnout in the exhaust system, this compound's primary role is as a combustion improver within the cylinder. fpc1.comvidiwavefueltechnology.com It modifies the main combustion event to be faster and more complete. fpc1.com The choice of the picrate salt as the carrier for the iron is deliberate; picric acid itself is a high-energy material, and its decomposition contributes to the initiation of combustion. scispace.comfpc1.com This contrasts with more stable carriers that might require higher temperatures to release the catalytic metal.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Properties
Detailed DFT studies, which have been successfully applied to numerous picrate (B76445) salts and organometallic complexes, would provide a quantitative description of ferrous picrate's electronic characteristics. researchgate.netresearchgate.net These calculations can predict the redox behavior (Fe²⁺ ↔ Fe³⁺), which is central to its catalytic activity. dtic.mil Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's reactivity and kinetic stability. researchgate.net In the case of the picrate anion, the HOMO and LUMO are typically distributed across the anion itself, indicating that charge transfer upon excitation primarily occurs within the picrate ligand. arxiv.org
Table 1: Illustrative Output from Quantum Chemical Calculations on this compound This table outlines the typical properties that would be computed for this compound using DFT methods to understand its fundamental electronic nature.
| Calculated Property | Significance for this compound | Typical Computational Method |
| Optimized Molecular Geometry | Provides precise bond lengths and angles between the Fe(II) ion and picrate ligands, revealing the coordination environment. | DFT (e.g., B3LYP, PBE0) with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net |
| HOMO/LUMO Energies | Determines the electronic frontier orbitals; the energy gap indicates chemical reactivity and the energy required for electronic excitation. researchgate.net | DFT, Time-Dependent DFT (TD-DFT). arxiv.org |
| Mulliken/NBO Charge Distribution | Shows the partial charges on each atom, clarifying the ionic vs. covalent character of the Fe-O bonds and the charge delocalization across the picrate rings. arxiv.org | Natural Bond Orbital (NBO) analysis post-DFT calculation. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack. researchgate.net | Calculated from the DFT electron density. |
| Vibrational Frequencies | Predicts the infrared (IR) and Raman spectra, allowing for a direct comparison with experimental spectroscopic data to confirm the computed structure. arxiv.org | Frequency calculations at the optimized DFT geometry. |
| Redox Potential | Quantifies the tendency of the Fe(II) center to be oxidized to Fe(III), a key parameter for its catalytic applications. dtic.mil | DFT calculations on both the Fe(II) and Fe(III) species, often with a solvent model. |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movement of atoms and molecules by applying classical mechanics, allowing researchers to study the dynamic properties of a system in different environments, such as in solution or in the solid state. acs.orgnih.gov For this compound, MD is the ideal tool to model its stability and interactions, particularly ligand exchange dynamics in aqueous or non-aqueous solutions. dtic.mil
An MD simulation requires a "force field," a set of parameters that defines the potential energy of the system based on the positions of its atoms. rsc.org The system, consisting of one or more this compound molecules and solvent molecules, is placed in a simulation box with periodic boundary conditions to mimic a bulk environment. preprints.org The simulation then calculates the forces on each atom and integrates Newton's equations of motion over short time steps (on the order of femtoseconds) to trace the trajectory of the system over nanoseconds or longer. rsc.org This allows for the analysis of structural conformations, intermolecular interactions (like hydrogen bonding with water), and the stability of the metal-ligand coordination. mdpi.com
Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound This table describes a representative set of parameters and conditions for setting up an MD simulation to study this compound in a solvent.
| Parameter | Description | Typical Value/Choice |
| Force Field | A set of equations and parameters describing the potential energy of the system. | COMPASS, ReaxFF, or a custom-parameterized force field for metal-organic complexes. rsc.orgmdpi.com |
| Solvent Model | A model representing the solvent molecules in the system. | Explicit water models like SPC or TIP3P for aqueous simulations. |
| Simulation Box | The periodic cell containing the molecules for the simulation. | A cubic box with dimensions determined by the desired solvent density (e.g., ~1 g/cm³ for water). acs.org |
| Ensemble | The set of thermodynamic variables held constant during the simulation. | NPT (constant Number of particles, Pressure, and Temperature) to mimic laboratory conditions. rsc.org |
| Temperature | The temperature at which the simulation is run. | 298.15 K (25 °C) for room temperature behavior. |
| Pressure | The pressure at which the simulation is run. | 1 atm. rsc.org |
| Time Step | The interval between successive steps in the integration of equations of motion. | 0.5 to 2.0 femtoseconds (fs). |
| Simulation Length | The total duration of the simulated trajectory. | 10 to 500 nanoseconds (ns), depending on the process being studied. |
Computational Modeling of Reaction Mechanisms and Catalytic Pathways
Understanding how a reaction occurs step-by-step is fundamental to controlling chemical processes. Computational modeling is an indispensable tool for elucidating reaction mechanisms, especially for processes involving short-lived intermediates or hazardous materials, such as the thermal decomposition of nitroaromatic compounds. dtic.milmdpi.com this compound is known to function as a combustion catalyst, a role that hinges on its decomposition pathway. dtic.mil
Computational studies, typically using DFT, can map the entire potential energy surface of a reaction. mdpi.com This involves identifying the structures of all reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net The energy difference between the reactants and a transition state gives the activation energy, which determines the reaction rate. For the thermal decomposition of this compound, a likely initial step is the cleavage of a carbon-nitro (C-NO₂) bond, a common pathway for nitroaromatic compounds. dtic.milacs.org Theoretical models can compare the energy barriers for different potential initiation steps, such as C-NO₂ bond breaking versus the cleavage of the iron-oxygen bond, to determine the most probable decomposition mechanism. mdpi.com These models provide a molecular-level picture of how the compound breaks down, releasing iron atoms that catalytically enhance combustion. dtic.mil
Table 3: Key Outputs from a Computational Study of a Reaction Mechanism This table details the essential information obtained from computationally modeling a chemical reaction, such as the thermal decomposition of this compound.
| Output Data | Description | Significance |
| Reactant/Product Structures | Optimized 3D geometries of the starting materials and final products. | Establishes the beginning and end points of the reaction pathway. |
| Transition State (TS) Structures | The specific molecular geometry at the highest point on the energy path between a reactant and a product. | Represents the "point of no return" for a reaction step; its structure reveals which bonds are breaking and forming. |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to proceed (Energy of TS - Energy of Reactant). | A primary determinant of the reaction rate; lower activation energy means a faster reaction. |
| Reaction Energy (ΔEr) | The net energy change between products and reactants (Energy of Products - Energy of Reactants). | Indicates whether a reaction step is exothermic (releases energy) or endothermic (requires energy). |
| Intrinsic Reaction Coordinate (IRC) | A calculated path that connects the transition state to the reactants and products on the potential energy surface. | Confirms that a found transition state correctly links the intended reactant and product. |
| Reaction Intermediates | Stable or semi-stable molecules that are formed and consumed during the overall reaction. | Provides a more detailed, stepwise understanding of the complete reaction mechanism. acs.org |
Broader Context in Chemical Science and Analytical Methods
Historical Role of Picrates in Qualitative Chemical Analysis
Historically, picric acid and the salts derived from it, known as picrates, played a significant role in the field of qualitative chemical analysis. Before the advent of modern spectroscopic techniques, chemists relied on a variety of wet chemical methods to identify and characterize unknown substances. In this context, picric acid served as a valuable reagent, primarily due to its ability to form characteristic crystalline salts with a range of organic and inorganic compounds. wikipedia.orgderpharmachemica.comextrapolate.com
The formation of picrate (B76445) salts was particularly useful for the identification and characterization of organic bases. wikipedia.org Many organic molecules, such as alkaloids and amines, would react with picric acid to form distinct, brightly colored crystalline precipitates. derpharmachemica.com Chemists could then use the physical properties of these crystals, such as their melting point and crystalline structure, as a means of identification. This application was crucial in organic chemistry for isolating and purifying compounds. wikipedia.org
Beyond organic compounds, picrates were also utilized in gravimetric analysis for the determination of certain metal ions. ijpsjournal.com The reaction of picric acid with specific metals produces insoluble picrate salts, which could be precipitated from a solution, isolated, and weighed. ijpsjournal.com This allowed for the quantitative determination of the metal's concentration. For example, potassium picrate is explosive and was the subject of early study. wikipedia.org The intensely yellow color of the picrate ion also lent itself to colorimetric analysis methods. derpharmachemica.comijpsjournal.com While these classical methods have been largely superseded by more advanced instrumental analysis techniques like chromatography and mass spectrometry, the historical use of picrates underscores their importance in the foundational development of analytical chemistry. unl.eduresearchgate.net
Table 1: Historical Analytical Applications of Picrates
| Application Area | Target Analytes | Principle of Analysis | Reference |
|---|---|---|---|
| Qualitative Organic Analysis | Organic Bases (e.g., alkaloids, amines) | Formation of characteristic crystalline salts with distinct melting points. | wikipedia.orgderpharmachemica.com |
| Gravimetric Analysis | Metal Ions (e.g., potassium, lead) | Precipitation of insoluble metal picrate salts, followed by isolation and weighing. | wikipedia.orgijpsjournal.com |
| Colorimetric Analysis | Various Compounds | Formation of intensely colored solutions or precipitates for visual or spectrophotometric measurement. | derpharmachemica.comijpsjournal.com |
Ferrous Picrate in the Study of Energetic Materials Chemistry
This compound, like many other metal picrates, is classified as an energetic material. mdpi.comnih.govjes.or.jp Picrates are the salts of picric acid (2,4,6-trinitrophenol), a powerful explosive in its own right. wikipedia.orgmdpi.com When picric acid reacts with metals, it forms picrate salts that are often more sensitive to stimuli such as heat, friction, and impact than the parent acid. wikipedia.orgmdpi.comnih.gov This increased sensitivity makes them a subject of significant interest and concern in the field of energetic materials and safety. nih.govjes.or.jp
Research into the properties of this compound has often been driven by safety considerations, particularly because picric acid can react with metals like iron to form unstable picrates, which have been implicated in explosive accidents. wikipedia.orgjes.or.jp Studies have focused on understanding the thermal hazards associated with this compound. The thermal decomposition of transition-metal picrates, including iron picrate, has been investigated to determine their stability and the nature of their decomposition reactions. jes.or.jp
The energetic nature of this compound is also harnessed in specific applications. It has been notably used as a combustion catalyst in fuels. google.com In this role, the decomposition of this compound during combustion releases iron species that catalyze the oxidation of fuel components. This results in a more complete and efficient combustion process. google.com The study of such materials contributes to the broader understanding of catalysis in high-energy systems and the development of more efficient propellants and fuel additives. The sensitivity and explosive properties of picrates are highly dependent on their degree of hydration, with hydrated salts generally being less sensitive than their anhydrous forms. mdpi.com
Table 2: Research Focus on this compound as an Energetic Material
| Research Area | Key Findings and Focus | Reference |
|---|---|---|
| Thermal Hazard Analysis | Investigation of thermal stability and decomposition pathways to assess safety risks. Hydrated forms are generally more stable. | mdpi.comjes.or.jp |
| Sensitivity Studies | Metal picrates are often more sensitive to impact and friction than picric acid itself. | wikipedia.orgmdpi.comnih.gov |
| Combustion Catalysis | Used as a fuel additive to improve combustion efficiency through catalytic action of iron species released during decomposition. | google.com |
| Synthesis and Characterization | Development of methods to synthesize transition-metal picrates to study their chemical and pyrotechnic properties. | jes.or.jp |
Potential as a Precursor in Advanced Materials Synthesis
The synthesis of advanced materials, particularly nanoparticles, often relies on the decomposition of precursor compounds. solubilityofthings.comnumberanalytics.com Organometallic compounds and metal salts are frequently used as precursors to generate metal or metal oxide nanoparticles with specific properties. solubilityofthings.commdpi.comnih.gov While the use of this compound as a precursor is not extensively documented, its chemical properties suggest potential in this area, particularly for the synthesis of iron oxide nanoparticles.
The primary methods for synthesizing iron oxide nanoparticles include co-precipitation, thermal decomposition, sol-gel, and hydrothermal techniques. mdpi.comnih.gov Thermal decomposition involves heating a precursor, often an organometallic compound like an iron oleate (B1233923) or a metal salt like ferrous oxalate (B1200264), which breaks down to form the desired nanoparticles. researchgate.netresearchgate.net The choice of precursor is critical as it can influence the size, shape, and properties of the resulting nanomaterial. nih.govresearchgate.net
Given that this compound is an iron salt that decomposes energetically, it is a plausible candidate for thermal decomposition synthesis routes. The decomposition of ferrous sulfate (B86663), for example, yields ferric oxide along with sulfur oxides. olabs.edu.inyoutube.com Similarly, the thermal decomposition of ferrous oxalate is a known route to produce iron oxides like magnetite (Fe₃O₄) or wüstite (FeO), depending on the atmosphere. researchgate.net The energetic nature of the picrate anion in this compound could potentially influence the nanoparticle formation process, possibly enabling lower decomposition temperatures or affecting the crystalline phase of the resulting iron oxide. The organic component (picrate) would decompose into gaseous products, leaving behind the iron oxide material. researchgate.netolabs.edu.in This potential application aligns with the broader use of organometallic and metal-organic precursors in materials science for creating novel materials with tailored functionalities. solubilityofthings.comnumberanalytics.comgeeksforgeeks.orgnumberanalytics.com
Q & A
Q. What are the methodological considerations for synthesizing ferrous picrate in laboratory settings?
this compound synthesis requires precise stoichiometric control due to the explosive nature of picric acid derivatives. Key steps include:
- pH regulation : Maintain acidic conditions (pH ~1–3) to stabilize picrate anions during salt formation .
- Safety protocols : Use inert atmospheres (e.g., nitrogen) to mitigate explosive decomposition risks, as picric acid derivatives decompose explosively at high temperatures (~300°C) .
- Purification : Recrystallize from ethanol-water mixtures to remove unreacted picric acid and ferrous salts.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
- FTIR spectroscopy : Identify characteristic peaks for nitro groups (1,540–1,350 cm⁻¹) and Fe-O coordination bonds (600–400 cm⁻¹) .
- X-ray crystallography : Resolve crystal lattice parameters (e.g., monoclinic vs. orthorhombic systems) to confirm structural integrity .
- UV-Vis spectroscopy : Monitor electronic transitions in the picrate anion (λmax ~355 nm) to assess purity .
Q. Table 1: Key Physicochemical Properties of this compound (Derived from Analogues)
| Property | Value/Description | Source |
|---|---|---|
| Solubility (H₂O) | ~12.7 g/L (similar to picric acid) | |
| Thermal Stability | Decomposes explosively at >300°C | |
| Coordination Geometry | Octahedral (Fe²⁺ with picrate ligands) |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?
Contradictions often arise from variations in pH, ionic strength, and counterion interference. Methodological solutions include:
- Standardized buffers : Use pH 2–3 buffers to stabilize picrate anions and minimize hydrolysis .
- Ionic strength adjustment : Add non-interfering salts (e.g., NaClO₄) to control activity coefficients .
- Validation via ICP-MS : Quantify dissolved iron to differentiate between picrate dissociation and salt solubility .
Q. What computational models are suitable for predicting this compound’s reactivity under varying environmental conditions?
- Density Functional Theory (DFT) : Simulate electron density distribution to predict redox behavior (Fe²⁺ ↔ Fe³⁺) .
- Molecular Dynamics (MD) : Model ligand exchange dynamics in aqueous solutions to assess stability .
- QSPR (Quantitative Structure-Property Relationship) : Corrogate experimental solubility and partition coefficients with molecular descriptors .
Q. Table 2: Comparative Stability of this compound vs. Analogues
| Compound | Decomposition Temp. (°C) | Solubility (g/L) | pH Stability Range |
|---|---|---|---|
| This compound | >300 (explosive) | ~12.7 | 1.5–3.5 |
| Ammonium picrate | >423 (explosive) | ~160 | 3–4 |
| Picric acid | 300 (explosive) | ~12.7 | 0.2–1 |
| Data synthesized from |
Q. How can researchers address challenges in detecting picrate anions in complex matrices during this compound degradation studies?
- Selective probes : Use fluorescent sensors (e.g., naphthalimide derivatives) that bind picrate anions with minimal cross-reactivity (e.g., SO₄²⁻, HPO₄²⁻) .
- Chromatographic separation : Employ reverse-phase HPLC with UV detection (λ = 355 nm) to isolate picrate from degradation byproducts .
- Mass spectrometry : Utilize high-resolution MS (HRMS) to distinguish picrate (m/z 229.1) from nitroaromatic fragments .
Q. What ethical and safety considerations are critical when designing experiments with this compound?
- Explosive hazards : Store in small quantities (<1 g) under inert conditions; avoid grinding or mechanical shock .
- Environmental impact : Neutralize waste with sodium bicarbonate to convert picrate to less toxic phenolic compounds .
- Ethical review : Submit protocols to institutional biosafety committees (IBCs) for approval, emphasizing risk mitigation .
Methodological Guidance for Data Contradictions
- Reproducibility checks : Replicate experiments across labs using standardized protocols (e.g., ASTM guidelines) .
- Meta-analysis : Aggregate data from multiple studies to identify outliers and systemic biases .
- Error source mapping : Use Ishikawa diagrams to trace discrepancies to variables like reagent purity or instrument calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
